Cas no 203788-47-0 (1H-Isoindol-1-one, 2,3-dihydro-2-[(1S)-1-phenylethyl]-)
203788-47-0 structure
Product Name:1H-Isoindol-1-one, 2,3-dihydro-2-[(1S)-1-phenylethyl]-
CAS-nummer:203788-47-0
MF:C16H15NO
MW:237.296404123306
CID:1393312
PubChem ID:10900661
Update Time:2025-04-20
1H-Isoindol-1-one, 2,3-dihydro-2-[(1S)-1-phenylethyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1H-Isoindol-1-one, 2,3-dihydro-2-[(1S)-1-phenylethyl]-
- 2,3-dihidro-2-[(1S)-1-phenylethyl]-1H-Isoindol-1-one-
- 2-[(1S)-1-PHENYLETHYL]-3H-ISOINDOL-1-ONE
- SCHEMBL21473595
- 203788-47-0
- 2-[(S)-alpha-Methylbenzyl]isoindoline-1-one
- 2,3-Dihydro-2-[(1S)-1-phenylethyl]-1H-isoindol-1-one
-
- Inchi: 1S/C16H15NO/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16(17)18/h2-10,12H,11H2,1H3/t12-/m0/s1
- InChI-sleutel: OHXLVBFNCNKYHU-LBPRGKRZSA-N
- LACHT: O=C1C2C=CC=CC=2CN1[C@@H](C)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 237.11545
- Monoisotopische massa: 237.115364102g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 308
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.8
- Topologisch pooloppervlak: 20.3Ų
Experimentele eigenschappen
- PSA: 20.31
1H-Isoindol-1-one, 2,3-dihydro-2-[(1S)-1-phenylethyl]- Gerelateerde literatuur
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Bo Chen,Xiaotong Shen,Zhangfeng Luo,Di Cai,Changjing Chen,Changwei Zhang,Peiyong Qin,Hui Cao,Tianwei Tan RSC Adv., 2018,8, 25602-25610
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